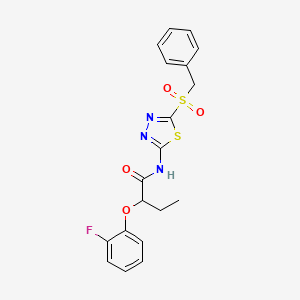

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide

Description

Properties

Molecular Formula |

C19H18FN3O4S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide |

InChI |

InChI=1S/C19H18FN3O4S2/c1-2-15(27-16-11-7-6-10-14(16)20)17(24)21-18-22-23-19(28-18)29(25,26)12-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,21,22,24) |

InChI Key |

CFPGOJLASYLUGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where the thiadiazole intermediate is treated with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Fluorophenoxy Moiety: The final step involves the coupling of the fluorophenoxy group to the butanamide backbone. This can be achieved through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) exhibit significant antibacterial properties. A study synthesized a series of these compounds and evaluated their activity against various Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated higher efficacy than established antibiotics like norfloxacin and ciprofloxacin.

Case Study: Antibacterial Evaluation

- Objective: To assess the antibacterial activity of synthesized derivatives.

- Methodology: Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli.

- Results: Certain derivatives showed potent activity comparable to or exceeding that of traditional antibiotics, indicating the potential for developing new antibacterial agents based on this scaffold .

Anticancer Activity

The compound has also been explored for its anticancer properties. A series of derivatives were synthesized and tested against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancer cells.

Case Study: Anticancer Evaluation

- Objective: To evaluate the cytotoxic effects of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives.

- Methodology: In vitro assays were conducted to determine the IC50 values against selected cancer cell lines.

- Results: Several compounds exhibited significant cytotoxicity, particularly those with specific substitutions (e.g., 2-F, 4-Cl). For instance, derivative 5k showed promising results against HeLa cells with an IC50 value indicating strong growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzyl group and the sulfonamide linkage significantly influence the biological activity.

| Compound | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 1 | Structure 1 | High against Staphylococcus aureus | Moderate against MCF-7 |

| 2 | Structure 2 | Moderate against E. coli | High against HeLa |

| 3 | Structure 3 | Low activity | Low activity |

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzylsulfonyl group distinguishes the target compound from analogs with thioether (e.g., benzylthio) or alkylthio substituents. For example:

- Electron-Withdrawing vs.

- Chain Length : The butanamide chain in the target compound provides a longer linker than acetamide analogs (e.g., 5h, 5k), which may influence conformational flexibility and target binding .

Anticancer Activity

Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol/L) and A549 (IC50: 0.034 ± 0.008 mmol/L) cell lines . While the target compound’s activity remains uncharacterized, its fluorophenoxy group may enhance DNA intercalation or kinase inhibition, as fluorine often augments binding affinity .

Anticonvulsant Activity

In , fluorobenzothiazole-containing analogs demonstrated 100% effectiveness in the maximal electroshock (MES) model. The target compound’s 2-fluorophenoxy group may similarly contribute to CNS activity through hydrophobic interactions or modulation of ion channels .

Positional Isomerism and Halogen Effects

The CAS database lists N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)butanamide (CAS: 905777-75-5) as a positional isomer of the target compound . The 2-fluorophenoxy vs. For example, ortho-substituted fluorophenoxy groups may hinder rotation, favoring specific bioactive conformations.

Key Structural and Functional Insights

- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives generally exhibit higher metabolic stability than thioethers due to resistance to oxidative degradation .

- Fluorine Substitution: The 2-fluorophenoxy group enhances electronegativity and may improve pharmacokinetic properties (e.g., half-life) compared to non-halogenated analogs .

- Chain Flexibility : The butanamide spacer could enable better accommodation within enzyme active sites compared to shorter acetamide linkers .

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring followed by the introduction of the benzylsulfonyl and fluorophenoxy groups. The synthetic pathways are crucial as they influence the biological activity of the final compound.

Antibacterial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, compounds similar to N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) have shown potent activity against both Gram-positive and Gram-negative bacteria. In particular, some derivatives exhibited activity comparable to established antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 µg/mL |

| 2 | Escherichia coli | 1.0 µg/mL |

| 3 | Staphylococcus epidermidis | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study reported that derivatives with specific substitutions showed significant cytotoxicity against HeLa cells with IC50 values substantially lower than that of sorafenib, a commonly used anticancer drug .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

Flow cytometry analysis indicated that these compounds induce apoptotic cell death and can block the cell cycle at the sub-G1 phase, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl unit and the nature of the linker (S or SO₂) significantly affect antibacterial and anticancer activities. For instance, substituents on the benzene ring can enhance or diminish biological activity depending on their electronic properties (electron-donating vs electron-withdrawing) .

Case Studies

Several case studies have evaluated the effectiveness of thiadiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study involving a series of thiadiazole-based compounds showed that specific modifications led to enhanced activity against resistant strains of bacteria.

- Cytotoxicity Profiles : In vitro studies on human cancer cell lines demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.